3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a dimethylphenyl group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylphenyl Group: This step often involves a coupling reaction, such as Suzuki–Miyaura coupling, to attach the dimethylphenyl group to the thieno[3,4-c]pyrazole core.
Attachment of the Cyclopentyl Group: This can be done through a substitution reaction, where the cyclopentyl group is introduced to the intermediate compound.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with fewer double bonds or oxygen atoms.
Scientific Research Applications
3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone
- 3-cyclopentylpropionic acid, 2,3-dimethylphenyl ester
Uniqueness
3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its specific structural features, such as the thieno[3,4-c]pyrazole core and the combination of cyclopentyl and dimethylphenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C21H27N3O3S/c1-14-6-5-9-19(15(14)2)24-21(17-12-28(26,27)13-18(17)23-24)22-20(25)11-10-16-7-3-4-8-16/h5-6,9,16H,3-4,7-8,10-13H2,1-2H3,(H,22,25) |
InChI Key |
LBBDYJPVXMBSTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4CCCC4)C |
Origin of Product |
United States |
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